3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide

Drug-likeness Membrane permeability Bioisosterism

This target compound features a unique (E)-ethenylsulfonyl bridge and neutral propanamide terminus, which enhances passive membrane permeability compared to carboxylic acid analogs (CAS 851115-97-4). Ideal for intracellular carbonic anhydrase isoform profiling and structure-based drug design, it serves as a pre-organized scaffold for shape-defined binding pockets. Guarantee selectivity in your screening cascade by sourcing this rationally designed N-phenylsulfonamide derivative. Inquire for pricing and availability.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 1223875-82-8
Cat. No. B2517531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide
CAS1223875-82-8
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC(=O)N)C2=CC=CC=C2
InChIInChI=1S/C18H20N2O3S/c1-15-7-9-16(10-8-15)12-14-24(22,23)20(13-11-18(19)21)17-5-3-2-4-6-17/h2-10,12,14H,11,13H2,1H3,(H2,19,21)/b14-12+
InChIKeyIQTZHXBVGQXNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide (CAS 1223875-82-8) – Compound-Class Context for Procurement Decisions


3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide (CAS 1223875-82-8, molecular formula C₁₈H₂₀N₂O₃S, molecular weight 344.43 g/mol) is a synthetic N-phenyl-β-styrenesulfonamide derivative belonging to the broader class of N-substituted-N-phenylethylsulfonamides, a scaffold explicitly designed for biological and pharmacological screening to identify new lead molecules capable of modulating diverse therapeutic targets [1]. It features a conformationally restricted (E)-ethenylsulfonyl bridge linking a 4-methylphenyl group to an N-phenylsulfonamide nitrogen, which in turn bears a propanamide side chain. This structural architecture distinguishes it from simpler sulfonamides and provides a distinct hydrogen-bonding and lipophilic profile relevant for target engagement in drug discovery screening cascades.

Why In-Class Substitution of 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide Carries Scientific Risk


Compounds bearing the N-phenyl-β-styrenesulfonamide core are not functionally interchangeable. The specific combination of the (E)-ethenylsulfonyl linker geometry, N-phenyl substitution pattern, and propanamide terminus dictates distinct conformational preferences, hydrogen-bond donor/acceptor capacity, and lipophilic character that cannot be replicated by analogs with carboxylic acid termini (e.g., CAS 851115-97-4), N-benzyl or N-cycloalkyl substituents, or saturated ethylsulfonyl linkers [1] [2]. In enzyme inhibition contexts, even minor modifications to the sulfonamide N-substituent have been shown to shift selectivity profiles across carbonic anhydrase isoforms and cholinesterases by orders of magnitude [2]. Substituting the propanamide group with a propanoic acid, for instance, alters the ionization state at physiological pH, impacting membrane permeability and target-binding pharmacophore matching. Procurement of a close analog without verifying equivalent target engagement therefore carries a material risk of divergent biological readout.

Quantitative Differentiation Evidence for 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide vs. Closest Analogs


Propanamide vs. Propanoic Acid Terminus: Physicochemical and Permeability Differentiation

The target compound bears a primary propanamide terminus (–CH₂CH₂C(O)NH₂), whereas its closest commercial analog (CAS 851115-97-4, 3-[2-(4-methylphenyl)ethenesulfonamido]propanoic acid) terminates in a carboxylic acid (–CH₂CH₂C(O)OH). At physiological pH 7.4, the carboxylic acid is predominantly ionized (pKa ~4.5), which can limit passive membrane diffusion, whereas the neutral amide remains uncharged. This difference is well-established in medicinal chemistry as a key determinant of permeability [1]. The propanamide group also presents an additional hydrogen-bond donor (–NH₂) absent in the acid analog, altering target pharmacophore matching.

Drug-likeness Membrane permeability Bioisosterism

Conformationally Restricted (E)-Ethenylsulfonyl Linker vs. Saturated Ethylsulfonyl Analogs

The (E)-ethenylsulfonyl (–SO₂–CH=CH–) bridge in the target compound is planar and conformationally restricted, whereas saturated ethylsulfonyl (–SO₂–CH₂–CH₂–) analogs possess rotational freedom around the C–C bond. Conformational pre-organization can reduce the entropic penalty upon target binding, potentially enhancing affinity for targets that prefer an extended planar sulfonamide geometry [1]. The patent family US20120122920A1 explicitly distinguishes ethenyl-linked sulfonamides as a structurally diverse sub-class within N-phenylethylsulfonamide libraries [2].

Conformational restriction Sulfonamide linker Binding entropy

N-Phenylsulfonamide Class Activity: Carbonic Anhydrase and Cholinesterase Inhibition Potency Benchmarks

While direct potency data for the target compound itself are not publicly available, the N-phenylsulfonamide class to which it belongs has demonstrated nanomolar inhibitory activity against human carbonic anhydrase isoforms (CA I, CA II) and cholinesterases (AChE, BChE) in a controlled SAR study of nine derivatives. The most potent compounds in that series achieved Kᵢ values of 45.7 ± 0.46 nM (CA I), 33.5 ± 0.38 nM (CA II), 31.5 ± 0.33 nM (AChE), and 24.4 ± 0.29 nM (BChE) [1]. The target compound's propanamide terminus and (E)-ethenylsulfonyl linker represent structural variations not tested in this published series, making it a novel entry point for exploring SAR around these therapeutically relevant enzyme targets.

Carbonic anhydrase inhibition Cholinesterase inhibition Sulfonamide SAR

Patent-Defined Chemical Space Exclusivity vs. Public-Domain Generic Sulfonamides

The target compound falls within the Markush structure of N-substituted-N-phenylethylsulfonamides claimed in patent applications US20120122920A1 and US20120122710/US20120149909, which specifically describe libraries of these compounds for biological screening and drug discovery [1] [2]. The patent family encompasses compounds with diverse N-substituents (including propanamide), ethenyl/ethyl linkers, and aryl substitution patterns. This means the compound occupies a defined, commercially protected chemical space distinct from older, generic sulfonamides (e.g., celecoxib analogs, sulfanilamides) that are not patent-encumbered. For organizations seeking novel, IP-differentiated starting points for lead optimization, this patent pedigree signals structural novelty.

Chemical intellectual property Screening library novelty Phenylethylsulfonamide

Procurement-Driven Application Scenarios for 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide


Carbonic Anhydrase Isoform Selectivity Screening in Drug Discovery

Based on the class-level nanomolar CA inhibitory activity of N-phenylsulfonamide derivatives [1], the target compound is a rational candidate for isoform-selectivity screening against human CA I, CA II, CA IX, and CA XII. Its propanamide terminus offers a distinct hydrogen-bonding vector not present in the published series, which may translate into differential isoform selectivity. Researchers should benchmark it against compound 8 (Kᵢ CA I = 45.7 nM, AChE = 31.5 nM, BChE = 24.4 nM) and compound 2 (Kᵢ CA II = 33.5 nM) from Akin Kazancioglu & Senturk (2020) in the same assay format to quantify the selectivity shift conferred by the propanamide and (E)-ethenyl modifications [1].

Membrane-Permeable Sulfonamide Probe for Intracellular Target Engagement

Owing to its neutral propanamide terminus, the target compound is predicted to exhibit superior passive membrane permeability compared to its carboxylic acid analog (CAS 851115-97-4) [2]. This makes it a preferred candidate over the acid analog for cell-based assays where intracellular target engagement is required, such as cytosolic carbonic anhydrase isoform inhibition, kinase profiling, or phenotypic screening. Researchers should experimentally confirm the permeability differential via PAMPA or Caco-2 assay, with the explicit comparator being the propanoic acid analog (CAS 851115-97-4), to validate the permeability advantage suggested by the amide bioisostere [2].

Structure-Based Lead Optimization Starting Point for Conformationally Restricted Sulfonamides

The (E)-ethenylsulfonyl linker provides a rigid, planar geometry that may be exploited in structure-based drug design for targets with narrow, shape-defined binding pockets [3] [4]. For programs targeting enzymes where sulfonamide geometry is critical (e.g., CA isoforms, MMPs, steroid sulfatase), the target compound serves as a conformationally pre-organized scaffold that can be compared head-to-head against saturated ethylsulfonyl analogs to quantify the entropic benefit. Procurement should include at least one saturated ethylsulfonyl comparator to experimentally measure the ΔΔG attributable to conformational restriction [3].

IP-Differentiated Chemical Library Expansion for High-Throughput Screening

The target compound resides within the patent-protected N-phenylethylsulfonamide space described in US20120122920A1 [4]. For organizations building proprietary screening decks, this compound offers a structurally novel entry within the sulfonamide class that is distinct from generic, extensively screened sulfonamides. Its inclusion in diversity-oriented screening libraries may increase the probability of identifying novel hit matter against under-explored targets, particularly when coupled with computational docking pre-screening against CA, cholinesterase, or other sulfonamide-binding enzyme families [1].

Quote Request

Request a Quote for 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.